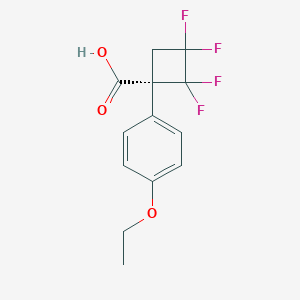
(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane ring structure with four fluorine atoms and a carboxylic acid functional group The presence of the ethoxyphenyl group adds to its complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutane ring, followed by the introduction of the ethoxyphenyl group and the carboxylic acid functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated cyclobutane derivatives and carboxylic acids with different substituents. Examples include:
- (1R)-1-(4-Methoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
- (1R)-1-(4-Chlorophenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
Uniqueness
What sets (1R)-1-(4-Ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid apart is its specific combination of the ethoxyphenyl group and the tetrafluorocyclobutane ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
72370-89-9 |
|---|---|
Fórmula molecular |
C13H12F4O3 |
Peso molecular |
292.23 g/mol |
Nombre IUPAC |
(1R)-1-(4-ethoxyphenyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H12F4O3/c1-2-20-9-5-3-8(4-6-9)11(10(18)19)7-12(14,15)13(11,16)17/h3-6H,2,7H2,1H3,(H,18,19)/t11-/m1/s1 |
Clave InChI |
GIODGGUATRIZGS-LLVKDONJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@]2(CC(C2(F)F)(F)F)C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(CC(C2(F)F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
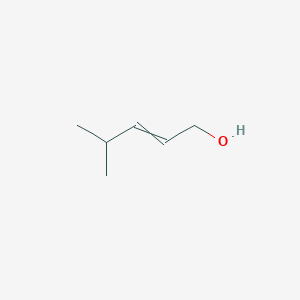

![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

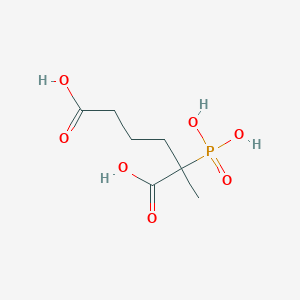
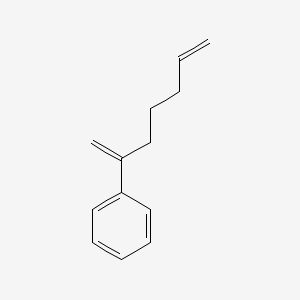

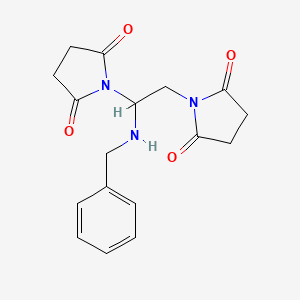
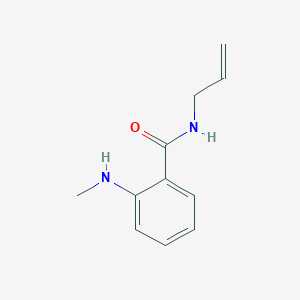
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
